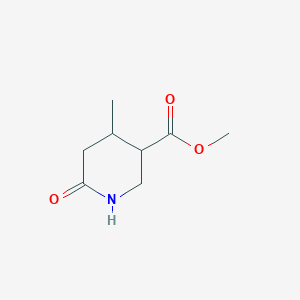

Methyl 4-methyl-6-oxopiperidine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 4-methyl-6-oxopiperidine-3-carboxylate” is a chemical compound . It is used as a starting reagent in the synthesis of various compounds .

Synthesis Analysis

The synthesis of this compound involves the addition of benzylamine and methyl acrylate under heated reflux conditions to produce N,N-bis(β-methylacrylate)benzylamine. This is then refluxed with sodium methoxide to cyclize and produce the free 1-benzyl-3-methoxycarbonyl-4-piperidone. The final product is obtained by salting with hydrochloric acid .Molecular Structure Analysis

The molecular structure of “Methyl 4-methyl-6-oxopiperidine-3-carboxylate” is represented by the InChI code:1S/C8H13NO3/c1-5-3-7(10)9-4-6(5)8(11)12-2/h5-6H,3-4H2,1-2H3,(H,9,10) . The molecular weight of this compound is 171.2 . Chemical Reactions Analysis

The compound has been used as a starting reagent in the synthesis of various compounds such as nakadomarin A, tert-butyl, picolyl, and fluorinated analogs of capromorelin .Physical And Chemical Properties Analysis

“Methyl 4-methyl-6-oxopiperidine-3-carboxylate” is a crystalline compound . It has a melting point of 185°C (decomposition) . It is a white to pale cream powder .科学的研究の応用

Asymmetric Benzylation

Methyl 4-methyl-6-oxopiperidine-3-carboxylate is used in asymmetric benzylation, a significant process for preparing biologically active compounds. Wang et al. (2018) demonstrated its use in obtaining methyl (R)-1,3-dibenzyl-4-oxopiperidine-3-carboxylate using a phase-transfer catalyst, which is vital in creating chiral 3-benzylpiperidine backbones in various compounds (Wang, Zhao, Xue, & Chen, 2018).

Synthesis of 3-Azabicyclo Derivatives

Vafina et al. (2003) utilized this compound in the Michael reactions, leading to the formation of 6- and 6,8-substituted derivatives, highlighting its importance in synthesizing 3-azabicyclo[3.3.1]nonane derivatives. This research contributes to understanding the stereochemical aspects of these reactions (Vafina, Yakhina, Khakimova, Spirikhin, Galin, & Yunusov, 2003).

Intermediate in Jak3 Inhibitor Synthesis

Chen Xin-zhi (2011) discussed the synthesis of tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in creating the protein tyrosine kinase Jak3 inhibitor, CP-690550. This demonstrates its role in developing novel medicinal compounds (Chen Xin-zhi, 2011).

Study of Enolic Forms

Fernández et al. (1993) synthesized and studied the enolic forms of methyl 2,6-diphenyl-1-methyl-4-oxopiperidine-3,5-dicarboxylates, highlighting keto-enol tautomerism and configurational isomerism, crucial in understanding the stereochemistry of such compounds (Fernández, Casares, Gálvez, & Bellanato, 1993).

Synthesis of Dual Metalloprotease Inhibitor

Akasaka et al. (1999) researched diastereoselective methylation of 6-oxopipecolic acid esters derived from methyl 4-methyl-6-oxopiperidine-3-carboxylate. This work is significant in the synthesis of a new dual metalloprotease inhibitor, showing the compound's relevance in pharmaceutical synthesis (Akasaka, Akamatsu, Kimoto, Komatsu, Shimizu, Shimomura, Tagami, & Negi, 1999).

Conformational Studies in Cyclopiperidine Compounds

Vilsmaier et al. (1995) used methyl 4-methyl-6-oxopiperidine-3-carboxylate in synthesizing 4-amino-3,5-cyclopiperidine compounds. The study provides insights into the preferred conformation of these compounds in solution and their solid-state structure (Vilsmaier, Milch, Fröhlich, Bergsträsser, Onciul, & Clark, 1995).

Safety and Hazards

特性

IUPAC Name |

methyl 4-methyl-6-oxopiperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-5-3-7(10)9-4-6(5)8(11)12-2/h5-6H,3-4H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQLRSVTIYNAOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NCC1C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-methyl-6-oxopiperidine-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dichlorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2654255.png)

![(5E)-2-[2,2-dimethoxyethyl(methyl)amino]-5-(naphthalen-1-ylmethylidene)-1,3-thiazol-4-one](/img/structure/B2654257.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl}propanamide](/img/structure/B2654261.png)

![N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/no-structure.png)

![(1R)-1-[2-(Trifluoromethyl)pyridin-3-yl]ethanol](/img/structure/B2654266.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2654274.png)

![4-Phenoxypyrrolo[1,2-a]quinoxaline](/img/structure/B2654278.png)